CM-Tpmf
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Overview
Description
CM-TPMF is a synthetic organic compound known for its role as a subtype-selective activator of the potassium calcium-activated channel subfamily N member 1 (KCa2.1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CM-TPMF involves multiple steps, starting with the preparation of the core structure, [1,2,4]triazolo[1,5-a]pyrimidine. The key steps include:
Formation of the Triazole Ring: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as the chloro and methylphenoxy groups at specific positions on the triazole ring.
Final Assembly: The final step involves the coupling of the functionalized triazole with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
CM-TPMF undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines .
Scientific Research Applications
CM-TPMF has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of potassium calcium-activated channels.
Biology: Investigated for its effects on cellular processes involving potassium channels.
Medicine: Potential therapeutic applications in treating conditions related to potassium channel dysfunction.
Industry: Used in the development of new pharmacological agents
Mechanism of Action
CM-TPMF exerts its effects by selectively activating the KCa2.1 channel. This activation is mediated through binding to specific sites on the channel, leading to a conformational change that enhances channel opening. The molecular target of this compound is the KCa2.1 channel, and the pathway involved includes modulation of calcium ion flow across the cell membrane .
Comparison with Similar Compounds
CM-TPMF is compared with other similar compounds such as:
B-TPMF: Another subtype-selective activator of KCa2.1, but with different substitution patterns leading to varying degrees of selectivity and potency.
NS309: An unselective activator of KCa2 and KCa3 channels, less potent compared to this compound.
GW542573X: A selective activator of KCa2.1, similar in function but different in chemical structure
This compound stands out due to its high selectivity and potency for the KCa2.1 channel, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWQEQUDKBSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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